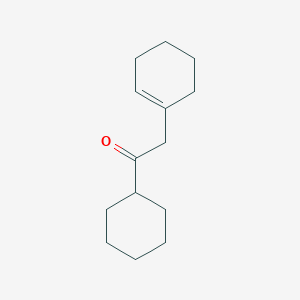
2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a cyclohexyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclohexene in the presence of a suitable catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
Cyclohexylacetone: Another related compound with a cyclohexyl group and an acetone moiety.
Uniqueness
2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one is unique due to its dual cyclohexyl and cyclohexene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
62939-76-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1-cyclohexylethanone |
InChI |
InChI=1S/C14H22O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h7,13H,1-6,8-11H2 |
InChI Key |
TZDKDRMWJIDISR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)

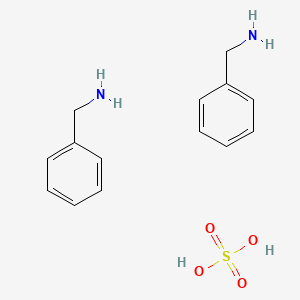
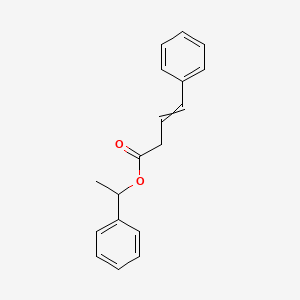
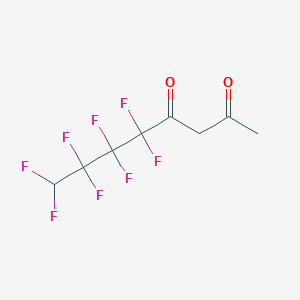
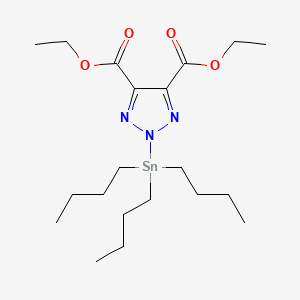
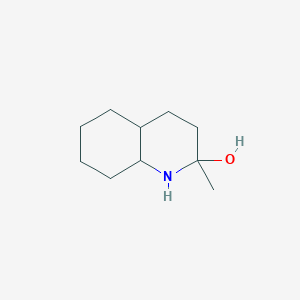

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
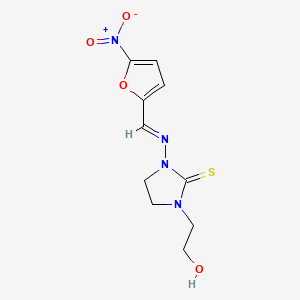
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)
